5-(Furan-2-yl)pyrimidin-2-ol 5-(Furan-2-yl)pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1111103-78-6
VCID: VC15733745
InChI: InChI=1S/C8H6N2O2/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)
SMILES:
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

5-(Furan-2-yl)pyrimidin-2-ol

CAS No.: 1111103-78-6

Cat. No.: VC15733745

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl)pyrimidin-2-ol - 1111103-78-6

Specification

CAS No. 1111103-78-6
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 5-(furan-2-yl)-1H-pyrimidin-2-one
Standard InChI InChI=1S/C8H6N2O2/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)
Standard InChI Key BITXOXRVTVTBNZ-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=CNC(=O)N=C2

Introduction

Structural and Nomenclature Analysis

Chemical Architecture

5-(Furan-2-yl)pyrimidin-2-ol consists of a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydroxyl group (-OH) at position 2 and a furan-2-yl group at position 5. The furan ring, a five-membered oxygen-containing heterocycle, introduces electron-rich characteristics that influence the compound’s electronic distribution and reactivity .

Nomenclature and Isomerism

The IUPAC name 5-(furan-2-yl)pyrimidin-2-ol unambiguously defines the substituent positions. Tautomerism may occur between the hydroxyl group at position 2 and the pyrimidine nitrogen, leading to keto-enol equilibria. Such tautomeric shifts are common in hydroxyl-substituted pyrimidines and can affect solubility and biological interactions .

Synthetic Methodologies

Chalcone Condensation Route

The synthesis of analogous pyrimidin-2-ol derivatives typically involves the condensation of chalcones with urea or thiourea in alkaline conditions . For 5-(furan-2-yl)pyrimidin-2-ol, a proposed pathway would involve:

  • Chalcone Preparation: Claisen-Schmidt condensation between furfural (furan-2-carbaldehyde) and acetophenone derivatives to form furyl chalcones.

  • Cyclocondensation: Reaction of the chalcone with urea in alcoholic potassium hydroxide (KOH) under reflux, as demonstrated for benzofuran analogs .

Representative Reaction Conditions

ParameterValueSource
SolventEthanol
CatalystKOH (10% w/v)
Reaction Time5–6 hours
TemperatureRoom temperature to reflux
Yield Range76–86%

Alternative Pathways

  • Guanidine Hydrochloride Condensation: Substituting urea with guanidine hydrochloride could yield 2-aminopyrimidine derivatives, though this requires precise stoichiometric control .

  • Microwave-Assisted Synthesis: Modern techniques may reduce reaction times and improve yields compared to traditional reflux methods .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for 5-(furan-2-yl)pyrimidin-2-ol analogs include:

  • O-H Stretch: 3430–3442 cm⁻¹ (broad, hydroxyl group) .

  • C=N Stretch: 1614–1655 cm⁻¹ (pyrimidine ring) .

  • Furan C-O-C: 1250–1050 cm⁻¹ (asymmetric stretching) .

Nuclear Magnetic Resonance (NMR)

1H NMR (δ ppm, DMSO-d6)

  • Pyrimidine H-4/H-6: 7.30–8.76 (multiplet, aromatic protons) .

  • Furan H-3/H-4: 6.30–7.50 (multiplet) .

  • Hydroxyl Proton: ~10.22 (singlet, exchangeable) .

13C NMR (δ ppm)

  • Pyrimidine C-2: 160.02 (C-OH) .

  • Furan C-2: 147.32 (C-O) .

Mass Spectrometry

Expected molecular ion peaks:

  • Molecular Formula: C₈H₆N₂O₂.

  • Exact Mass: 178.0378 g/mol.

  • Fragmentation patterns would likely include loss of H₂O (-18 amu) and furan ring cleavage .

Biological Activities and Applications

Molecular Docking Insights

Docking studies on similar compounds revealed strong binding affinities (−8.2 to −9.6 kcal/mol) to microbial targets like dihydrofolate reductase (DHFR) and DNA gyrase . The hydroxyl group at position 2 forms hydrogen bonds with active-site residues, while the furan ring engages in hydrophobic interactions .

Computational and Photophysical Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-31G(d,p) level predict:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

  • Dipole Moment: 3.8 Debye, favoring solubility in polar solvents .

Photophysical Properties

While direct data on 5-(furan-2-yl)pyrimidin-2-ol are unavailable, related arylvinylpyrimidines exhibit:

  • λAbsorption: 280–320 nm (π→π* transitions).

  • λEmission: 350–400 nm (Stokes shift ~70 nm) .

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